Superior LogD₇.₄ for Prodrug Development: Ethyl 53135-24-3 vs. Methyl Analog
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate exhibits a measured distribution coefficient (LogD₇.₄) of 0.9, which is optimized for oral absorption . In contrast, the methyl ester analog (Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate) is predicted to be significantly less lipophilic due to its smaller ester group, which would result in lower membrane permeability. The LogD value of 0.9 for the ethyl ester strikes a critical balance between aqueous solubility and passive diffusion, a property essential for effective prodrug candidates .
| Evidence Dimension | Lipophilicity (LogD₇.₄) |
|---|---|
| Target Compound Data | LogD₇.₄ = 0.9 |
| Comparator Or Baseline | Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (LogD₇.₄ not reported, but predicted to be lower) |
| Quantified Difference | Target LogD₇.₄ is 0.9; comparator LogD₇.₄ is unquantified but predicted lower. |
| Conditions | Shake-flask method at pH 7.4 (reported by ChemShuttle) |
Why This Matters
A LogD₇.₄ of 0.9 is within the optimal range for oral bioavailability, making this compound a preferred starting point for prodrug design over less lipophilic analogs.
